Boc-Val-chloromethylketone
Overview
Description
Synthesis Analysis
The synthesis of Boc-Val-chloromethylketone involves the preparation of peptide chloromethyl ketones, which are synthesized through conventional methods aimed at obtaining specific and potent irreversible inhibitors for enzymes such as human spleen fibrinolytic proteinase (SFP) and human leukocyte elastase (LE). Boc-Ala-Tyr-Leu-Val-CH2Cl is identified among peptide chloromethyl ketones for effective and specific inhibition of these enzymes, showcasing the significance of the Val residue at the C-terminus in the synthesis process (Tsuda et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds related to Boc-Val-chloromethylketone, such as trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate, has been characterized through X-ray structure analysis. This analysis demonstrates a distorted octahedral coordination involving Co(III) with a complex hydrogen bonding network, indicative of the intricate molecular architecture associated with Boc-Val derivatives (Baumann, Potenza, & Isied, 1989).
Chemical Reactions and Properties
The reactivity and chemical properties of Boc-Val-chloromethylketone derivatives are highlighted in the study of peptide design, where the introduction of specific amino acid sequences influences the stereochemistry and conformations of oligopeptides. For instance, the introduction of an Aib-Pro segment into an oligo-Val sequence affects its conformation, demonstrating the chemical versatility of Boc-Val derivatives in peptide engineering (Karle et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of peptides containing Boc-Val-chloromethylketone units are crucial for their application in biochemical studies. The synthesis and crystal structure analysis of specific peptides reveal detailed insights into their solid-state conformation and solvent interactions, contributing to a better understanding of their physical behavior and how it influences their biochemical utility (Narula et al., 1990).
Chemical Properties Analysis
Investigations into the chemical properties of Boc-Val-chloromethylketone derivatives, such as their reactivity with various reagents and their role in peptide bond formation, underscore their importance in the synthesis of complex peptides. The relative reactivities of Boc-amino acids in their esterification with chloromethylated polystyrene highlight the chemical properties essential for peptide synthesis on a solid support (Narita et al., 1980).
Scientific Research Applications
Solvation and Conformational Preferences
Solvation of N,C-Protected Valine : Studies have focused on the solvation and conformational preferences of N,C-protected Boc-Val-NH-C3H7, revealing insights into solute-solvent interactions and conformational distributions in different solvents like chloroform and DMSO. This research helps in understanding the behavior of small protected amino acids in non-aqueous environments (Bünnemann & Merten, 2016).
Conformational Preferences in Heterochiral Peptides : Investigations into the crystal structures of heterochiral peptides, including those containing Boc-Val, have provided insights into the conformational features of D-chiral amino acid residues. This research aids in understanding the stability and arrangement of β-sheets in peptide structures (Fabiola et al., 2001).
Infrared Conformational Analysis of Oligopeptides : Research on the infrared absorption properties of PEG-bound linear homo-oligopeptides, including those with Boc-Val, helps in understanding their conformational properties in both the solid state and in solution. This contributes to the field of peptide chemistry and conformational analysis (Bonora et al., 1979).
Influence on Peptide Design
Peptide Design Influenced by Guest Segments : Studies on peptides like Boc-Val-Val-Aib-Pro-Val-Val-Val-OMe have examined how the introduction of specific segments influences the overall peptide structure, providing valuable information for the design of new peptides with desired conformations (Karle et al., 1990).
β-Helical Structures in Peptides : Research on Boc-(L-Val-D-Val)6-OMe has explored the formation of β-helical structures in the crystalline state and in solution, contributing to the understanding of peptide folding and design (Lorenzi et al., 1983).
Palladium-Catalyzed Annulation in Peptide Synthesis : The use of Boc-L-Val-OH in the palladium-catalyzed annulation process for synthesizing planar chiral ferrocenes demonstrates the role of such compounds in advanced synthetic chemistry (Shi et al., 2013).
Assembly of Bna Peptides : The assembly of peptides involving Boc-Val in combination with new binaphthyl-based amino acids showcases the potential for creating novel peptide structures with unique properties (Thoß et al., 2010).
Infrared Study of Hemoglobin Fragments : Research on hemoglobin α-chain fragments, including those with Boc-Val, in dichloromethane contributes to understanding the relationship between peptide conformation and solubility, which is crucial in biochemistry and medical research (Narita et al., 1987).
Applications in Peptide Synthesis
Liquid Phase Peptide Synthesis : Studies on the esterification of Boc-Val with soluble chloromethylated polystyrene highlight the reactivity of such compounds in peptide synthesis, offering insights into methods for creating diverse peptide structures (Narita et al., 1980).
Peptide Enolates and C-Alkylation : Research involving Boc-Val-Gly-Leu-OH and similar peptides in the context of peptide enolates and C-alkylation expands the understanding of peptide backbone modification and the production of peptide derivatives (Bossler & Seebach, 1994).
Metal Mediated Peptide Synthesis : The preparation of complexes like trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate and their role in metal-mediated peptide synthesis provide valuable information for the development of new synthetic methods in peptide chemistry (Baumann et al., 1989).
Study of Disproportionation in Mixed Anhydrides : Investigating the disproportionation of mixed anhydrides, including those from Boc-valine, offers insights into the stability and reactivity of these compounds, which is crucial for optimizing peptide synthesis strategies (Benoiton et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFUDZWXVYJEF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552488 | |
Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-chloromethylketone | |
CAS RN |
103542-47-8 | |
Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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